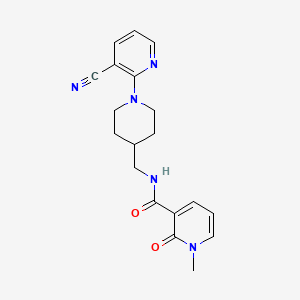

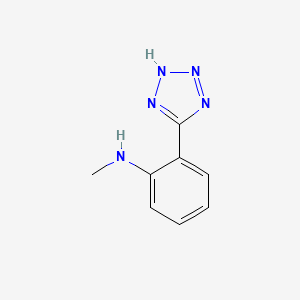

N-methyl-2-(2H-tetrazol-5-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-methyl-2-(2H-tetrazol-5-yl)aniline” is a chemical compound with the molecular formula C8H9N5. It is a derivative of tetrazole, a class of compounds that play a very important role in medicinal and pharmaceutical applications .

Synthesis Analysis

The synthesis of “this compound” and its derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of C–N linked bistetrazolate nitramino compounds were successfully prepared from readily available 5-aminotetrazole .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C8H9N5/c1-13-11-8(10-12-13)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3 . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 175.195. More detailed physical and chemical properties are not available in the sources.

Wissenschaftliche Forschungsanwendungen

Electroluminescence and Photophysics

"N-methyl-2-(2H-tetrazol-5-yl)aniline" derivatives have been investigated for their potential in electroluminescence and photophysics. For example, studies on tetradentate bis-cyclometalated platinum(II) complexes, incorporating similar aniline derivatives, have shown promising applications in organic light-emitting diodes (OLEDs) due to their highly luminescent properties. These complexes exhibit a range of emissive colors and high quantum efficiencies, making them suitable for use in display technologies and lighting applications (Vezzu et al., 2010).

Antioxidant Activities

Aniline derivatives have also been studied for their antioxidant activities. Copper(II) and zinc(II) complexes with N,N-bis(N-ethyl-2-ylmethylbenzimidazole)aniline ligands have demonstrated significant antioxidant activity against superoxide and hydroxyl radicals. These findings suggest potential therapeutic applications in combating oxidative stress-related diseases (Shen et al., 2018).

DNA Binding and Antimicrobial Activities

Another application area is in the development of novel antimicrobial agents and DNA-binding studies. Silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives have been explored for their DNA-binding properties and demonstrated antioxidant activities. These complexes show potential as therapeutics in the treatment of diseases involving oxidative damage to biological macromolecules (Wu et al., 2014).

Synthetic Methodologies

Moreover, the chemical reactivity of aniline derivatives provides valuable insights into synthetic methodologies. Research on the oxidation of aniline by manganese dioxide has contributed to understanding the transformation pathways of primary aromatic amines in environmental contexts. Such studies are crucial for developing strategies for the remediation of aniline pollutants in water and soil environments (Laha & Luthy, 1990).

Eigenschaften

IUPAC Name |

N-methyl-2-(2H-tetrazol-5-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-9-7-5-3-2-4-6(7)8-10-12-13-11-8/h2-5,9H,1H3,(H,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYFYIGOHJVYJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole](/img/structure/B2959506.png)

![5-(Cyclobutylmethyl)-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2959510.png)

![3-{[(3-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2959516.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2959518.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2959524.png)